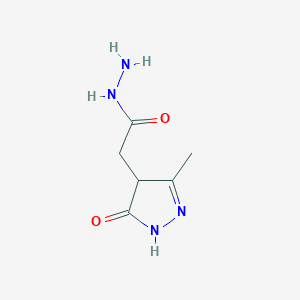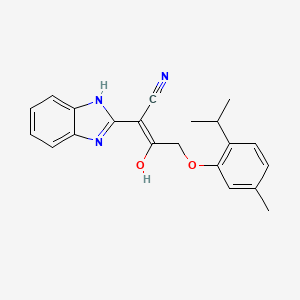![molecular formula C16H9Cl3N2OS B11674980 (5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11674980.png)
(5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with chlorinated phenyl and benzylidene groups. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorophenylamine and 2,3-dichlorobenzaldehyde in the presence of a base can lead to the formation of the desired thiazole compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
(5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: The chlorinated phenyl and benzylidene groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
(5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one can be compared with other similar compounds, such as:
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Cyproheptadine related compound C
These compounds share structural similarities, such as the presence of thiazole or triazole rings and chlorinated phenyl groups
Properties
Molecular Formula |
C16H9Cl3N2OS |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-10-5-1-2-7-12(10)20-16-21-15(22)13(23-16)8-9-4-3-6-11(18)14(9)19/h1-8H,(H,20,21,22)/b13-8+ |
InChI Key |
DQDSGENVZVTPRQ-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-tert-butyl-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11674903.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11674904.png)


![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674911.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674918.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11674927.png)
![ethyl (2Z)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674933.png)
![(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11674938.png)
![((5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11674940.png)
![(5Z)-5-({3-Chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11674948.png)

![3-chloro-5-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674960.png)
![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B11674968.png)
